Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate
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Overview
Description
Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate: is a complex organic compound that features a benzoate core substituted with two imidazole groups and a nitro group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of imidazole rings, which are known for their biological activity, and the nitro group, which can participate in various chemical reactions, makes this compound a versatile candidate for research and development.
Mechanism of Action
- Imidazole-containing compounds often interact with metal ions, enzymes, and receptors due to their unique chemical properties .
- Without specific data, we can’t pinpoint exact pathways. However, imidazole derivatives have been reported to modulate inflammation, oxidative stress, and cell proliferation .
Target of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate typically involves multi-step organic reactions. One common method starts with the nitration of methyl benzoate to introduce the nitro group at the 2-position. This is followed by the introduction of imidazole groups at the 4 and 5 positions through nucleophilic substitution reactions. The reaction conditions often involve the use of strong acids or bases, organic solvents, and elevated temperatures to facilitate the desired transformations.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing waste and energy consumption. Catalysts and automated control systems might be employed to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine, which can then participate in further functionalization.
Substitution: The imidazole groups can be involved in substitution reactions, where they can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate is used as a building block in the synthesis of more complex organic molecules
Biology and Medicine: The imidazole rings in this compound are known for their biological activity. This compound can be used in the design of new pharmaceuticals, particularly those targeting enzymes or receptors that interact with imidazole-containing molecules. Its potential antimicrobial, antifungal, and anticancer properties are of significant interest.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, that benefit from its unique chemical properties. Its stability and reactivity make it a valuable component in various formulations.
Comparison with Similar Compounds
Methyl 4,5-Di(1-pyridyl)-2-nitrobenzoate: Similar structure but with pyridine rings instead of imidazole rings.
Methyl 4,5-Di(1-thiazolyl)-2-nitrobenzoate: Contains thiazole rings instead of imidazole rings.
Methyl 4,5-Di(1-pyrazolyl)-2-nitrobenzoate: Features pyrazole rings instead of imidazole rings.
Uniqueness: Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate is unique due to the presence of imidazole rings, which confer specific biological activities and chemical reactivity. The combination of imidazole and nitro groups in a single molecule provides a versatile platform for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
methyl 4,5-di(imidazol-1-yl)-2-nitrobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O4/c1-23-14(20)10-6-12(17-4-2-15-8-17)13(7-11(10)19(21)22)18-5-3-16-9-18/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEMOZOGTCVBEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])N2C=CN=C2)N3C=CN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001183615 |
Source
|
Record name | Benzoic acid, 4,5-di-1H-imidazol-1-yl-2-nitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001183615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256633-33-6 |
Source
|
Record name | Benzoic acid, 4,5-di-1H-imidazol-1-yl-2-nitro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256633-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4,5-di-1H-imidazol-1-yl-2-nitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001183615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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